Superior Alpha-1 Adrenergic Receptor Selectivity Over Epinephrine
Adrenalone demonstrates functional selectivity for alpha-1 adrenergic receptors, while showing little to no affinity for beta-adrenergic receptors [1]. This contrasts with epinephrine (adrenaline), which is a potent agonist at both alpha and beta receptor subtypes [1]. While precise Ki or EC50 values for Adrenalone at adrenergic receptor subtypes were not located in the primary literature, the qualitative distinction is consistently reported across authoritative databases [1] and is a key differentiator.
| Evidence Dimension | Receptor Binding Profile |
|---|---|
| Target Compound Data | Selective for alpha-1 adrenergic receptors; minimal beta affinity. |
| Comparator Or Baseline | Epinephrine: Agonist at alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors. |
| Quantified Difference | Qualitative difference: Adrenalone lacks the broad beta-adrenergic activity of epinephrine. |
| Conditions | In vitro receptor binding assays (inferred from pharmacological classification) |
Why This Matters
This selectivity profile suggests Adrenalone may produce local vasoconstriction with a reduced potential for systemic beta-mediated effects (e.g., tachycardia, increased cardiac output) compared to epinephrine, making it a potentially safer choice for topical hemostasis in certain clinical scenarios.
- [1] RxReasoner. (n.d.). Adrenalone. Retrieved from https://www.rxreasoner.com/drugs/adrenalone View Source
